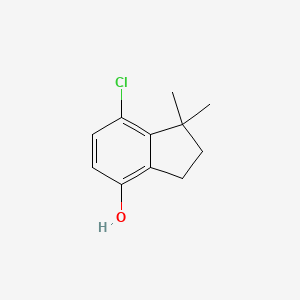

7-Chloro-1,1-dimethylindan-4-ol

Description

7-Chloro-1,1-dimethylindan-4-ol is a chlorinated indanol derivative featuring a hydroxyl group at the 4-position and dimethyl substituents at the 1-position of the indan ring system. The chlorine atom and dimethyl groups likely influence its reactivity, solubility, and biological activity compared to non-halogenated or less substituted analogs .

Properties

CAS No. |

93904-65-5 |

|---|---|

Molecular Formula |

C11H13ClO |

Molecular Weight |

196.67 g/mol |

IUPAC Name |

7-chloro-1,1-dimethyl-2,3-dihydroinden-4-ol |

InChI |

InChI=1S/C11H13ClO/c1-11(2)6-5-7-9(13)4-3-8(12)10(7)11/h3-4,13H,5-6H2,1-2H3 |

InChI Key |

KZOVKESZCFEXNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(C=CC(=C21)Cl)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,1-dimethylindan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloroindanone with methylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,1-dimethylindan-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-chloro-1,1-dimethylindan-4-one, while reduction could produce this compound derivatives.

Scientific Research Applications

7-Chloro-1,1-dimethylindan-4-ol is utilized in various scientific research fields:

Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Researchers use it to investigate its biological activity and potential therapeutic applications.

Medicine: It is explored for its potential pharmacological properties and as a lead compound for drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-1,1-dimethylindan-4-ol involves its interaction with specific molecular targets. While detailed pathways are not fully elucidated, it is believed to exert its effects through binding to enzymes or receptors, altering their activity. This interaction can lead to various biological responses, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-Chloro-1,1-dimethylindan-4-ol with compounds sharing structural motifs (chloro, hydroxyl, and/or dimethyl groups) or ring systems (indan, chroman, benzodiazepine).

6-Chloro-2,2-dimethylchroman-7-ol (CAS: 653563-84-9)

- Structural Differences : Replaces the indan ring with a chroman system (oxygen-containing heterocycle). The hydroxyl group is at the 7-position, and dimethyl groups are at the 2-position.

- However, steric hindrance from the 2,2-dimethyl groups may reduce reactivity at adjacent positions .

- Molecular Weight : 212.67 g/mol (vs. ~212.68 g/mol for this compound, assuming similar substituents).

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)

- Structural Differences : Features an indole ring (nitrogen-containing heterocycle) with a carboxylic acid group at the 2-position and a methyl group at the 3-position.

- Functional Implications: The indole system enables π-π stacking interactions, beneficial in drug design. The carboxylic acid group introduces acidity (pKa ~4–5), unlike the phenolic hydroxyl in this compound (pKa ~10–12) .

- Bioactivity: Indole derivatives are common in pharmaceuticals (e.g., serotonin analogs), whereas indanol derivatives may exhibit distinct receptor-binding profiles.

Diazepam (7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one)

- Structural Differences : A benzodiazepine with a chloro substituent at the 7-position and a phenyl group at the 5-position.

- Functional Implications : The benzodiazepine core confers sedative properties via GABA receptor modulation. The chloro group enhances lipophilicity, improving blood-brain barrier penetration. In contrast, this compound lacks the fused diazepine ring, limiting its CNS activity .

Comparative Data Table

Research Findings and Implications

- Steric Effects : The 1,1-dimethyl groups in this compound may hinder nucleophilic attack at the 1-position, contrasting with the more accessible 2-position in 6-Chloro-2,2-dimethylchroman-7-ol .

- Bioactivity: Unlike Diazepam, the indanol structure lacks the conformational flexibility required for GABA receptor binding, suggesting divergent therapeutic uses .

- Synthetic Utility: Chlorinated indanols are valuable intermediates in asymmetric synthesis, whereas indole derivatives are preferred for heterocyclic drug scaffolds .

Biological Activity

7-Chloro-1,1-dimethylindan-4-ol is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 196.67 g/mol. The compound features a hydroxyl group that contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| CAS No. | 93904-65-5 |

| Molecular Formula | C11H13ClO |

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | 7-chloro-1,1-dimethyl-2,3-dihydroinden-4-ol |

| InChI Key | KZOVKESZCFEXNY-UHFFFAOYSA-N |

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. Although specific pathways are not fully characterized, it is hypothesized that the compound may act as an allosteric modulator or enzyme inhibitor .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could contribute to its protective effects against oxidative stress-related diseases .

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses .

- Cognitive Enhancement : There is emerging evidence that compounds structurally related to this compound may enhance cognitive functions through modulation of glutamate receptors .

Study on Cognitive Enhancement

A study investigated the effects of similar compounds on cognitive deficits in animal models. The results indicated that these compounds could improve memory and learning abilities by enhancing synaptic plasticity through glutamate receptor modulation . This suggests a potential therapeutic application for cognitive disorders.

Antioxidant Activity Assessment

In vitro assays demonstrated that this compound exhibits significant antioxidant properties. The compound was tested against various reactive oxygen species (ROS), showing a dose-dependent scavenging effect. This property highlights its potential for use in formulations aimed at reducing oxidative damage in cells .

Comparison with Related Compounds

This compound can be compared with structurally similar compounds to understand its unique biological profile:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 7-Chloro-1,1-dimethylindan-4-one | Ketone | Moderate anti-inflammatory effects |

| 7-Chloro-1,1-dimethylindan-4-carboxylic acid | Carboxylic acid | Stronger antioxidant activity |

| 7-Chloro-1,1-dimethylindan-4-amines | Amine | Enhanced neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.